molecular formula C6H14ClNO B6299429 cis-3-Methoxycyclopentanamine hydrochloride CAS No. 2511250-80-7

cis-3-Methoxycyclopentanamine hydrochloride

Cat. No. B6299429
CAS RN: 2511250-80-7
M. Wt: 151.63 g/mol
InChI Key: OYCZONWJWLKAEF-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-3-Methoxycyclopentanamine hydrochloride (CMC) is an organic compound with a molecular formula of C5H11NO.HCl. It is a cyclic amine, which is a type of organic compound that contains a ring of atoms with a nitrogen atom at the center. CMC is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in various laboratory experiments, as well as in the production of certain drugs.

Scientific Research Applications

Cancer Therapy

Cis-3-Methoxycyclopentanamine hydrochloride has been investigated for its potential in cancer therapy. Researchers have developed water-soluble derivatives of this compound to optimize its efficacy. Specifically, a derivative called stilbene 5c was synthesized, which demonstrated high potency without bone marrow and cardiac toxicity in mice. Stilbene 5c disrupts microtubules and induces mitotic arrest, making it a candidate for further preclinical and clinical development as a vascular disrupting agent (VDA) for cancer treatment .

Angiogenesis Inhibition

Targeting tumor vasculature is an essential strategy in cancer treatment. While angiogenesis inhibitors like bevacizumab neutralize vascular endothelial growth factor (VEGF), direct disruption of existing tumor vasculature is another approach. Cis-3-Methoxycyclopentanamine hydrochloride derivatives have been explored as potential VDAs, enhancing therapeutic efficacy when combined with VEGF inhibitors .

properties

IUPAC Name

(1R,3S)-3-methoxycyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCZONWJWLKAEF-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Methoxycyclopentan-1-amine hydrochloride

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